N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-tubercular and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives is typically achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives often involve coupling reactions with various reagents .Scientific Research Applications
- Thiazole derivatives have been studied for their antioxidant potential. The presence of the thiazole ring in this compound suggests that it may exhibit antioxidant properties, protecting cells from oxidative stress and free radicals .
- Thiazoles have been associated with analgesic and anti-inflammatory activities. While specific data on this compound are limited, the presence of the benzothiazole moiety suggests potential pain-relieving and anti-inflammatory effects .
- Thiazole derivatives often display antimicrobial and antifungal activities. Researchers could investigate whether this compound exhibits similar effects against bacteria, fungi, or other pathogens .
- The thiazole scaffold has been explored for neuroprotective properties. Investigating whether this compound can protect neurons from damage or degeneration could be valuable .
- Thiazoles have been linked to antitumor effects. Researchers might assess the cytotoxicity of this compound against cancer cell lines, particularly prostate cancer .
- The structural features of this compound make it interesting for drug development. Researchers could explore modifications to enhance its pharmacological properties, reduce side effects, or improve bioavailability .
Antioxidant Activity
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Properties
Neuroprotective Potential
Antitumor and Cytotoxic Activity
Drug Development
Mechanism of Action
While the specific mechanism of action for your compound is not available, benzothiazole derivatives have been found to exhibit their biological activities through various mechanisms. For instance, some benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis . Others have shown anti-inflammatory activity by inhibiting COX-1 and COX-2 .
properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S2/c1-3-4-14-33-19-9-7-8-18(15-19)25(32)29-27-24(26-28-21-10-5-6-11-22(21)34-26)20-12-13-30(17(2)31)16-23(20)35-27/h5-11,15H,3-4,12-14,16H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNGJKQXSSDTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.